[3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone
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Overview
Description
[3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone is a complex organic compound that features a piperidine ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the hydroxymethyl and 2-methylphenyl groups through nucleophilic substitution reactions. The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and green chemistry principles would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential pharmacological activities
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring could facilitate binding to these targets, while the thiophene ring might contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
[3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone: shares similarities with other piperidine and thiophene derivatives.
Piperidine derivatives: These compounds are known for their pharmacological activities and are commonly found in various drugs.
Thiophene derivatives: These compounds are used in materials science for their electronic properties.
Uniqueness
What sets this compound apart is the combination of the piperidine and thiophene rings with the hydroxymethyl and 2-methylphenyl groups
Properties
IUPAC Name |
[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-15-6-3-4-7-17(15)12-20(14-22)10-5-11-21(13-20)19(23)18-9-8-16(2)24-18/h3-4,6-9,22H,5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZOYGWMHKPFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3=CC=C(S3)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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